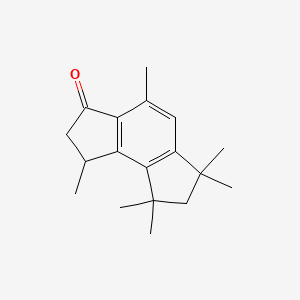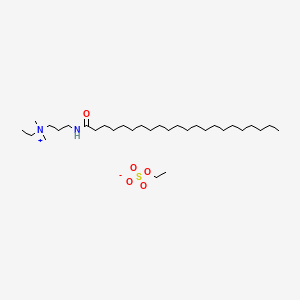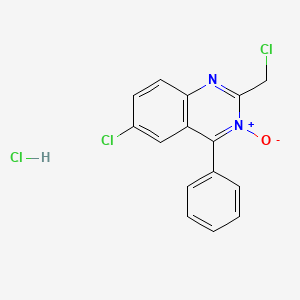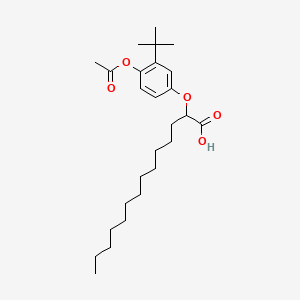
4-Bromo-2,3,5-trifluoropyridine
Overview
Description
4-Bromo-2,3,5-trifluoropyridine is a type of organic compound that contains bromine and fluorine atoms attached to a pyridine ring . It is also referred to as 4-bromotetrafluoropyridine .
Synthesis Analysis
The synthesis of this compound involves regioselective nucleophilic substitution and palladium-catalyzed Suzuki-Miyaura reactions . The synthesis of fluorinated pyridines, including this compound, has been discussed in several publications .Molecular Structure Analysis
The molecular formula of this compound is C5HBrF3N . The molecular weight is 211.97 g/mol . The InChI key is FSEIUJXQVPRMHU-UHFFFAOYSA-N .Chemical Reactions Analysis
Regioselective nucleophilic substitution and palladium-catalyzed Suzuki-Miyaura reactions of this compound have been reported . Quantum mechanical calculations of energies, geometries, and vibrational wave numbers of this compound have been evaluated by density functional theory .Scientific Research Applications
Spectroscopic and Optical Studies
4-Bromo-2,3,5-trifluoropyridine and related compounds have been studied for their spectroscopic and optical properties. The spectroscopic characterization of similar pyridines, such as 5-Bromo-2-(trifluoromethyl)pyridine, involves techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These compounds are also studied using density functional theory (DFT) to understand their geometric structure, vibrational frequencies, and chemical shift values. Moreover, their non-linear optical (NLO) properties have been determined, providing insights into their potential applications in fields like photonics and materials science (Vural & Kara, 2017).
Applications in Organic Synthesis
This compound derivatives have been employed as substrates in organic synthesis. For instance, 4-Bromo-2,3,5-trichloro-6-iodopyridine was used in chemoselective Sonogashira reactions to efficiently access non-symmetrical mono-, di-, tri-, and pentaalkynylated pyridines. These compounds exhibit interesting UV/Vis- and emission properties, with moderate to high fluorescence quantum yields, indicating their utility in the synthesis of novel materials and in the field of fluorescence-based applications (Rivera et al., 2019).
Biological Activities
Related pyridine derivatives have been synthesized and investigated for their biological activities. For example, novel pyridine derivatives synthesized via Suzuki cross-coupling reaction exhibited anti-thrombolytic, biofilm inhibition, and haemolytic activities. Such studies highlight the potential of this compound derivatives in the development of new pharmaceuticals and bioactive compounds (Ahmad et al., 2017).
Safety and Hazards
Future Directions
Trifluoromethylpyridine (TFMP) and its intermediates, including 4-Bromo-2,3,5-trifluoropyridine, are important ingredients for the development of agrochemical and pharmaceutical compounds . The demand for TFMP derivatives has been increasing steadily in the last 30 years . Therefore, the future direction of this compound could be in the development of new agrochemical and pharmaceutical compounds.
Mechanism of Action
Target of Action
Fluoropyridines, a group to which this compound belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .
Mode of Action
The mode of action of 4-Bromo-2,3,5-trifluoropyridine involves regioselective nucleophilic substitution and palladium-catalyzed Suzuki-Miyaura reactions . The presence of strong electron-withdrawing substituents in the aromatic ring, such as fluorine, reduces the basicity of fluoropyridines and makes them less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications, including potential imaging agents .
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridines (tfmp) derivatives, a group to which this compound belongs, are thought to contribute to their biological activities .
Result of Action
Tfmp derivatives are used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
Action Environment
The development of fluorinated organic chemicals, including fluoropyridines, is an increasingly important research topic due to their improved physical, biological, and environmental properties .
properties
IUPAC Name |
4-bromo-2,3,5-trifluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrF3N/c6-3-2(7)1-10-5(9)4(3)8/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEIUJXQVPRMHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)F)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650531 | |
| Record name | 4-Bromo-2,3,5-trifluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
851178-96-6 | |
| Record name | 4-Bromo-2,3,5-trifluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Bicyclo[2.2.2]oct-5-ene-2-carbonitrile, 5-methyl-7-(1-methylethyl)-](/img/structure/B1615140.png)




![Benzoic acid, 2-[bis(3,5-dibromo-4-hydroxyphenyl)methyl]-, ethyl ester](/img/structure/B1615150.png)
![Benzoic acid, 2-[2-[8-[[4-chloro-6-[[4-(6-methyl-7-sulfo-2-benzothiazolyl)phenyl]amino]-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]diazenyl]-, sodium salt (1:4)](/img/structure/B1615151.png)


![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]-](/img/structure/B1615155.png)
